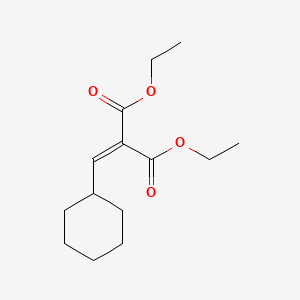
Propanedioic acid, (cyclohexylmethylene)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido propanodioico, (ciclohexilmetileno)-, éster dietílico es un compuesto orgánico que pertenece a la clase de diésteres. Se deriva del ácido malónico, también conocido como ácido propanodioico. Este compuesto se caracteriza por la presencia de un grupo ciclohexilmetileno unido a la cadena principal del ácido malónico, con dos grupos éster etílico. Se utiliza en diversas reacciones químicas y tiene aplicaciones en la investigación científica y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido propanodioico, (ciclohexilmetileno)-, éster dietílico generalmente implica la reacción del malonato de dietilo con bromuro de ciclohexilmetileno en presencia de una base como el etóxido de sodio. La reacción procede a través de un mecanismo de sustitución nucleofílica, donde el ion etóxido ataca al bromuro, lo que lleva a la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El proceso implica un control cuidadoso de la temperatura, la presión y la concentración de los reactivos. El producto se purifica luego utilizando técnicas como la destilación o la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido propanodioico, (ciclohexilmetileno)-, éster dietílico experimenta varias reacciones químicas, que incluyen:
Hidrólisis: Los grupos éster se pueden hidrolizar para formar los ácidos carboxílicos correspondientes.
Alquilación: El compuesto puede sufrir reacciones de alquilación en el grupo metileno.
Condensación: Puede participar en reacciones de condensación para formar moléculas más grandes.
Reactivos y condiciones comunes
Hidrólisis: Se utilizan condiciones ácidas o básicas para hidrolizar los grupos éster.
Alquilación: Se utilizan bases fuertes como el hidruro de sodio o el etóxido de sodio para desprotonar el grupo metileno, seguido de la reacción con haluros de alquilo.
Condensación: Se utilizan catalizadores como la piperidina o la piridina para facilitar las reacciones de condensación.
Principales productos formados
Hidrólisis: Rinde ácido ciclohexilmetileno malónico.
Alquilación: Produce derivados alquil-sustituidos.
Condensación: Forma varios compuestos cíclicos o acíclicos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido propanodioico, (ciclohexilmetileno)-, éster dietílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas complejas.
Biología: Se ha investigado su posible papel en las vías bioquímicas y la inhibición enzimática.
Medicina: Se ha explorado su potencial propiedad terapéutica y como precursor para la síntesis de fármacos.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido propanodioico, (ciclohexilmetileno)-, éster dietílico implica su capacidad para participar en diversas reacciones químicas debido a la presencia de grupos éster y metileno reactivos. Estos grupos pueden sufrir reacciones de sustitución nucleofílica, condensación e hidrólisis, lo que hace que el compuesto sea versátil en la síntesis química. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica y la naturaleza de los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos similares
Malonato de dietilo: Un éster más simple del ácido malónico sin el grupo ciclohexilmetileno.
Malonato de dimetilo: Similar al malonato de dietilo pero con grupos éster metílico.
Ácido ciclohexilmetileno malónico: La forma ácida correspondiente sin grupos éster.
Singularidad
El ácido propanodioico, (ciclohexilmetileno)-, éster dietílico es único debido a la presencia del grupo ciclohexilmetileno, que confiere propiedades químicas y reactividad distintas. Esto lo convierte en un intermedio valioso en la síntesis orgánica y las aplicaciones industriales, ofreciendo versatilidad que los ésteres más simples como el malonato de dietilo no proporcionan.
Propiedades
Número CAS |
13592-76-2 |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
diethyl 2-(cyclohexylmethylidene)propanedioate |
InChI |
InChI=1S/C14H22O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3 |
Clave InChI |
OHKVDTBSKOGHMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1CCCCC1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
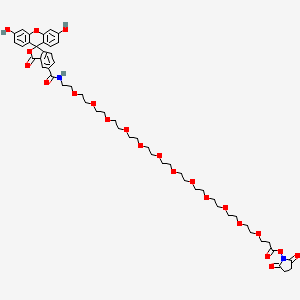
![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)
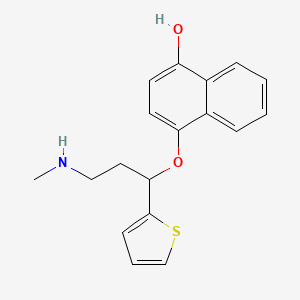
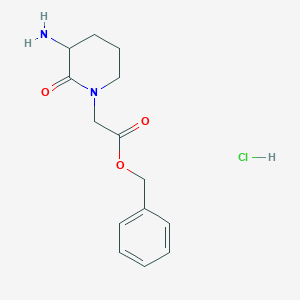
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
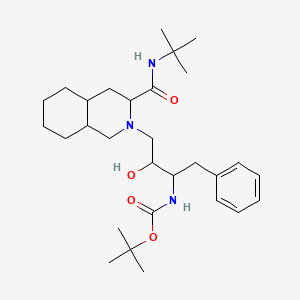
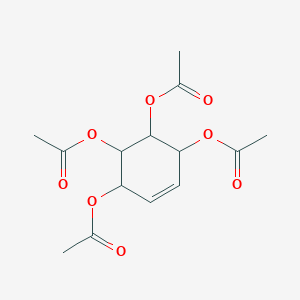
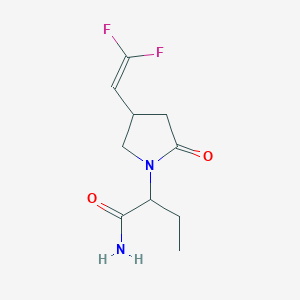

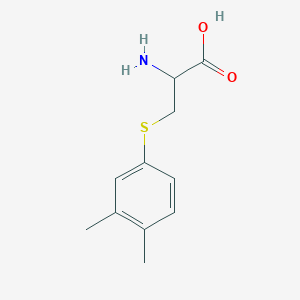
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)

